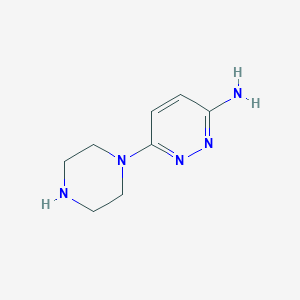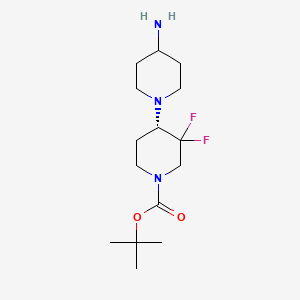
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl group, amino group, and difluoro substitution makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoro Substitution: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) can introduce the difluoro groups.
Attachment of the Amino Group: Amination reactions using reagents like ammonia or amines can introduce the amino group.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to remove the difluoro groups or modify the piperidine ring.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro substitution and amino group could play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-piperidinecarboxylate: Lacks the difluoro substitution and tert-butyl group.
3,3-Difluoro-4-piperidinecarboxylate: Lacks the amino group and tert-butyl group.
tert-Butyl 4-piperidinecarboxylate: Lacks the difluoro substitution and amino group.
Uniqueness
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: is unique due to the combination of the tert-butyl group, amino group, and difluoro substitution. This combination can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H27F2N3O2 |
|---|---|
Peso molecular |
319.39 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-(4-aminopiperidin-1-yl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H27F2N3O2/c1-14(2,3)22-13(21)20-9-6-12(15(16,17)10-20)19-7-4-11(18)5-8-19/h11-12H,4-10,18H2,1-3H3/t12-/m0/s1 |
Clave InChI |
TWIHPVRPFBDTTI-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N2CCC(CC2)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


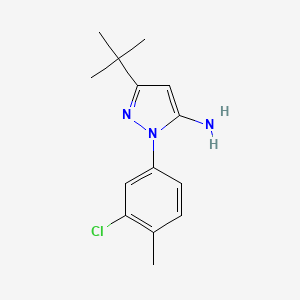
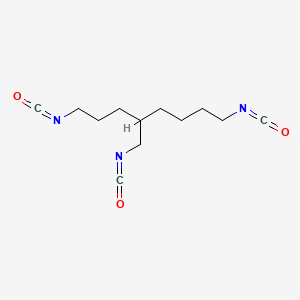

![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
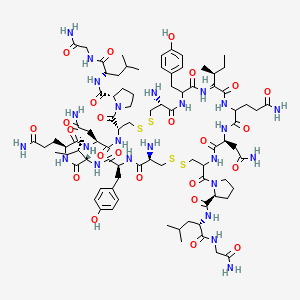
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
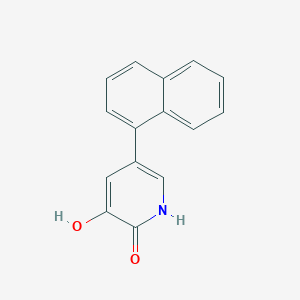

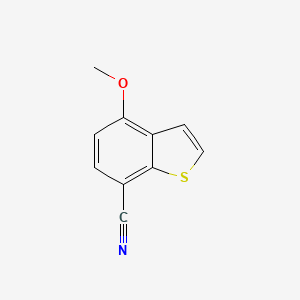
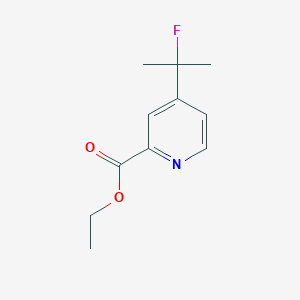
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
